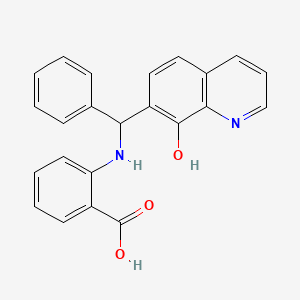

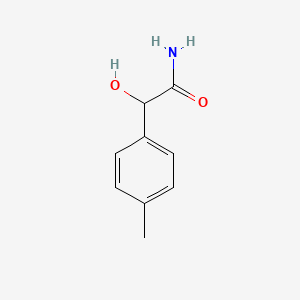

![molecular formula C28H35NO2 B12110565 3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)

3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

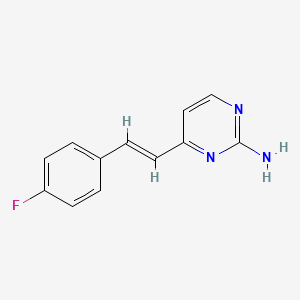

Aflavazole is an indole diterpenoid compound isolated from the sclerotia of the fungus Aspergillus flavus. It is known for its antiinsectan properties and has been the subject of various studies due to its unique chemical structure and biological activities .

Vorbereitungsmethoden

The total synthesis of aflavazole involves several key steps. One notable method includes the use of AlI3-promoted alkyne Prins cyclization to construct the core structure of aflavazole. This method was developed by researchers at the Shanghai Institute of Organic Chemistry . The synthetic route typically involves the following steps:

Alkyne Prins Cyclization: This step constructs the key structural motifs of aflavazole.

Electrocyclization-Aromatization Sequence: This sequence assembles the pentasubstituted arene of aflavazole.

Stille-Migita Coupling: This step furnishes the tetrasubstituted olefin of aflavazole.

Reductive Cleavage: The benzylic and allylic C-O bonds are reductively cleaved at the late stage of the synthesis.

Analyse Chemischer Reaktionen

Aflavazole undergoes various chemical reactions, including:

Oxidation: Aflavazole can be oxidized to form nitro alkenes under specific conditions.

Reduction: The methylene group in aflavazole can be stereoselectively reduced to form an axial methyl group.

Substitution: Aflavazole can undergo substitution reactions, such as the coupling of boronate with primary amides to form amides.

Common reagents used in these reactions include nickel catalysts, formic acid, and various boronates. The major products formed from these reactions include nitro alkenes, axial methyl groups, and amides .

Wissenschaftliche Forschungsanwendungen

Aflavazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of aflavazole involves its interaction with specific molecular targets and pathways. Aflavazole exerts its effects by binding to specific receptors in insects, disrupting their normal physiological processes and leading to their immobilization and death . The exact molecular targets and pathways involved in its antiviral and anticancer activities are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Aflavazole is part of the aflavinine family, which includes other indole diterpenoids such as 14-hydroxyaflavinine and epoxyeujindole-A . Compared to these compounds, aflavazole has a unique structural motif that is constructed through AlI3-promoted alkyne Prins cyclization . This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.

Similar compounds include:

14-Hydroxyaflavinine: Another indole diterpenoid with similar biological activities.

Epoxyeujindole-A: An indole diterpenoid with antiviral properties.

Tubingensin-A: A related compound with antiinsectan properties.

Eigenschaften

IUPAC Name |

3,6,7,15-tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQOHHTZVIKVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

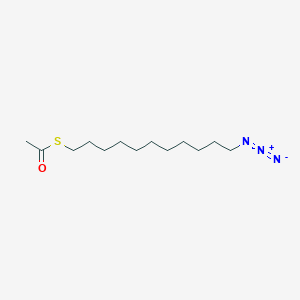

![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)

![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)

![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)